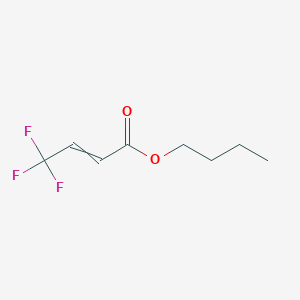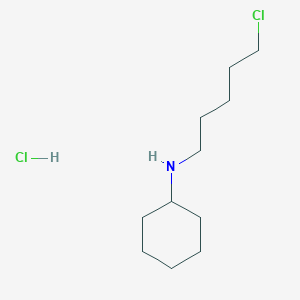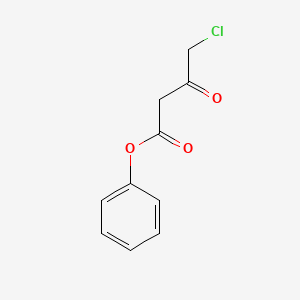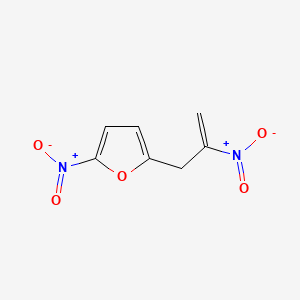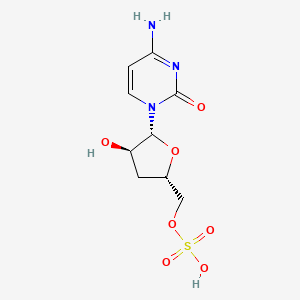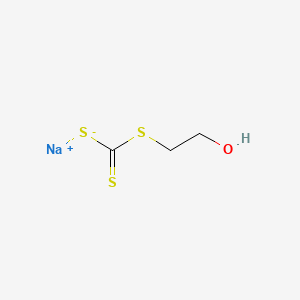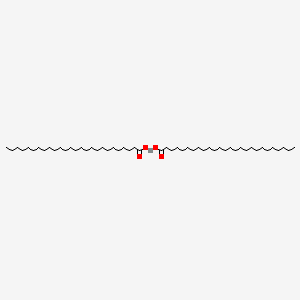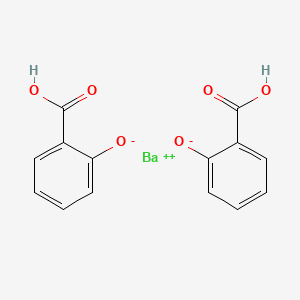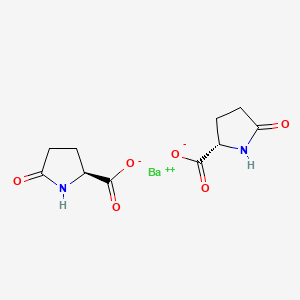![molecular formula C28H46O3 B15175249 [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound characterized by its multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate typically involves the coupling of two tetradecadienoic acid derivatives. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The ester functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: and from oxidation.
Saturated esters: from reduction.
Amides: or from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate can be used as a building block for more complex molecules. Its multiple double bonds make it a versatile intermediate for various synthetic pathways.
Biology and Medicine
Industry
In materials science, this compound could be explored for the development of polymers with unique mechanical and chemical properties due to its conjugated system.
Mecanismo De Acción
The mechanism by which [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate exerts its effects would depend on its specific application. In chemical reactions, the conjugated double bonds can participate in various addition and substitution reactions, influencing the reactivity and stability of the compound. In potential biological systems, the compound could interact with cellular membranes or proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecadienoic acid: A precursor in the synthesis of the compound.
Conjugated dienes: Compounds with similar double bond arrangements.
Propiedades
Fórmula molecular |
C28H46O3 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate |
InChI |
InChI=1S/C28H46O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,10,12,15,17-18,20H,3-4,6,8-9,11,13-14,16,19,21-26H2,1-2H3/b7-5+,12-10+,17-15+,20-18+ |
Clave InChI |
VOINOCPIGNMBCG-LDFJDSBISA-N |
SMILES isomérico |
CCCC/C=C/CC/C=C/CCCC(=O)OC(=O)CCCC/C=C/CCC/C=C/CC |
SMILES canónico |
CCCCC=CCCC=CCCCC(=O)OC(=O)CCCCC=CCCCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





